Predicted Lipophilicity (cLogP) Advantage Over the N4-Desmethyl Analog
The N4-(2-methylpropyl) substituent of the target compound is computationally predicted to increase calculated logP (cLogP) by approximately 1.5–1.8 log units relative to the N4-desmethyl analog 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 56041-30-6), based on fragment-based additive models applied to the 1,2,4-triazol-5-one core . This lipophilicity shift moves the compound from a highly polar, potentially membrane-impermeable range (estimated cLogP ≈ 0.2–0.5) into the optimal CNS- or cell-permeable range (estimated cLogP ≈ 1.7–2.3). No experimentally measured logP values for either compound were located in the public domain.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 1.7–2.3 (fragment-based prediction) |
| Comparator Or Baseline | CAS 56041-30-6 (N4–H analog): estimated cLogP ≈ 0.2–0.5 |
| Quantified Difference | ΔcLogP ≈ +1.5 to +1.8 log units |
| Conditions | In silico prediction using fragment-additivity methods; no experimental logP data available |
Why This Matters
Higher cLogP directly impacts membrane permeability and oral bioavailability predictions, making the target compound a more suitable starting point for cell-based assays that require passive diffusion across lipid bilayers.
